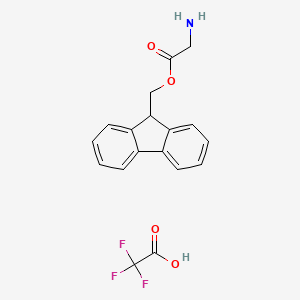
(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid” is a chemical compound with the CAS Number: 124927-89-5 . It has a molecular weight of 367.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (9H-fluoren-9-yl)methyl glycinate 2,2,2-trifluoroacetate . The InChI code for the compound is 1S/C16H15NO2.C2HF3O2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;3-2(4,5)1(6)7/h1-8,15H,9-10,17H2;(H,6,7) .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
(9H-fluoren-9-yl)methyl 2-aminoacetate , often involved with trifluoroacetic acid (TFA), plays a crucial role in the synthesis and modification of amino acids and peptides. The fluorenylmethoxycarbonyl (Fmoc) group derived from this compound is extensively used for the protection of amino groups during peptide synthesis. This strategy prevents undesirable reactions and facilitates the production of complex peptides by allowing the selective deprotection and coupling of amino acids.
- The use of TFA in microstructured tube-in-tube reactors has demonstrated high efficiency in synthesizing Fmoc N-methylamino acids by reductive opening of oxazolidinones, showcasing its application in enhancing reaction yields and simplifying purification processes (Buba et al., 2013).
Advanced Materials and Molecular Engineering
The compound's derivatives have been explored for creating advanced materials and in molecular engineering, where the unique properties of the fluorenyl group, such as its photostability, fluorescence, and structural rigidity, are leveraged. For example, poly(fluorene-9-acetic acid) (PFAA) was synthesized for its promising application as a blue-light emitter due to its high fluorescence quantum yields and photochemical stability, indicating potential uses in optoelectronic devices and sensors (Nie et al., 2009).
Molecular Complexation and Detection
In addition, this compound and its related fluorophores have been utilized in the development of specific probes for ion detection. Such applications are vital in biochemical and medical research for the detection and quantification of metal ions, such as zinc, within biological systems. The design and synthesis of these fluorophores are tailored to exhibit high specificity and sensitivity towards particular ions, facilitating studies on the role of these ions in biological processes.
- Studies on Zn2+ specific fluorophores have illustrated the significant impact of structural modifications on fluorescence characteristics, offering insights into designing effective probes for intracellular ion detection and quantification, which is crucial for understanding cellular signaling and homeostasis (Kimber et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 2-aminoacetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.C2HF3O2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;3-2(4,5)1(6)7/h1-8,15H,9-10,17H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYMDXGHPDFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

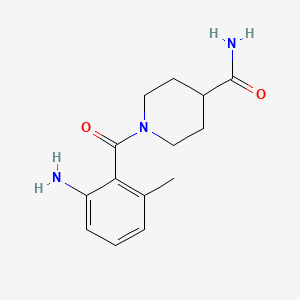

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)
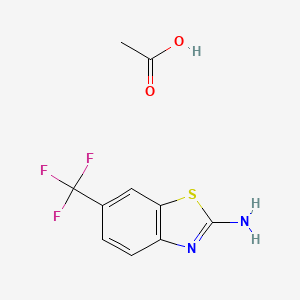

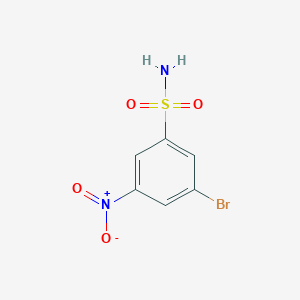
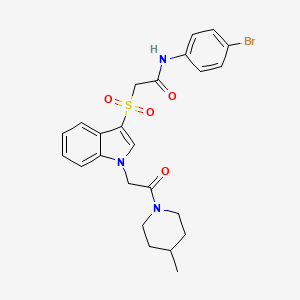
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)




![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)